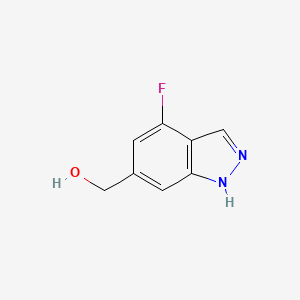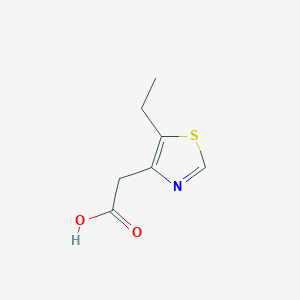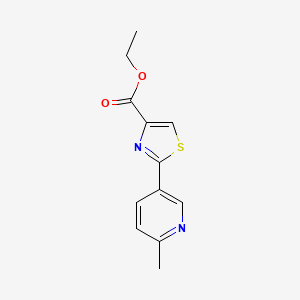
(4-Fluoro-1H-indazol-6-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-1H-indazol-6-yl)methanol is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-1H-indazol-6-yl)methanol typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the indazole ring . The hydroxymethyl group can be introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, are often employed to achieve efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluoro-1H-indazol-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (4-Fluoro-1H-indazol-6-yl)carboxylic acid, while reduction can produce (4-Fluoro-1H-indazol-6-yl)methane.
Aplicaciones Científicas De Investigación
(4-Fluoro-1H-indazol-6-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Fluoro-1H-indazol-6-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole: Lacks the fluorine and hydroxymethyl groups, resulting in different chemical and biological properties.
2H-Indazole: Another tautomer of indazole with distinct properties.
4-Fluoro-1H-indazole: Similar structure but lacks the hydroxymethyl group.
Uniqueness
(4-Fluoro-1H-indazol-6-yl)methanol is unique due to the presence of both the fluorine atom and the hydroxymethyl group, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C8H7FN2O |
|---|---|
Peso molecular |
166.15 g/mol |
Nombre IUPAC |
(4-fluoro-1H-indazol-6-yl)methanol |
InChI |
InChI=1S/C8H7FN2O/c9-7-1-5(4-12)2-8-6(7)3-10-11-8/h1-3,12H,4H2,(H,10,11) |
Clave InChI |
LKZPFJDXIREUSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1NN=C2)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13677674.png)

![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide](/img/structure/B13677693.png)

![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13677706.png)





![tert-butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13677730.png)



